molecular formula C23H29N3O3 B2777071 N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898432-93-4

N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2777071
CAS No.: 898432-93-4
M. Wt: 395.503
InChI Key: LJMNKMMMJFJSAZ-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Research has demonstrated methods for synthesizing derivatives of condensed systems involving furan and indolinyl units, showcasing the compound's potential in creating new chemical entities with varied biological activities. For instance, the synthesis of derivatives of new condensed systems, like 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran, illustrates the compound's role in forming spirocyclic 2-amino-4H-pyrans, which could have implications in drug discovery and development (Arsen'eva & Arsen'ev, 2008).

Molecular Docking Studies

Molecular docking studies on compounds featuring furan and indolinyl moieties have revealed potential antibacterial, antimicrobial, and anticancer activities. For example, a study on 1-ethyl-2′-(furan-2-carbonyl)-1′-(furan-2-yl)-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizin]-2-one demonstrated good activity against mycobacterium tuberculosis and bacterial proteins, suggesting the relevance of such compounds in therapeutic applications (Nishtala & Basavoju, 2018).

Reactivity and Chemical Properties

Studies on the reactivity of compounds containing furan and indoline units have provided insights into their chemical properties and potential applications in synthetic chemistry. For instance, the visible-light-induced aerobic dearomative reaction of indole derivatives to access heterocycle fused or spirocyclo indolones reveals the compound's utility in synthesizing complex molecular structures under mild conditions (Zhang et al., 2016).

Properties

IUPAC Name

N'-cycloheptyl-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c27-22(23(28)25-18-9-3-1-2-4-10-18)24-16-20(21-12-7-15-29-21)26-14-13-17-8-5-6-11-19(17)26/h5-8,11-12,15,18,20H,1-4,9-10,13-14,16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMNKMMMJFJSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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